molecular formula C24H24BrN B14138770 n-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine

n-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine

Katalognummer: B14138770
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: LRLCZAKLDCKDSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine is an organic compound characterized by the presence of a bromobenzyl group attached to a diphenylpentene amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Bromobenzyl Bromide: This can be achieved by the bromination of benzyl bromide using bromine in the presence of a catalyst.

    Alkylation Reaction: The 4-bromobenzyl bromide is then reacted with 2,2-diphenylpent-4-en-1-amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts are often used in coupling reactions.

Major Products

    Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the diphenylpentene amine structure may interact with biological receptors or enzymes, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromobenzyl Bromide: A precursor in the synthesis of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine.

    4-Bromobenzaldehyde: An oxidation product of the bromobenzyl group.

    N-(4-Bromophenyl)-2,2-diphenylpent-4-en-1-amine: A structurally similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific combination of a bromobenzyl group and a diphenylpentene amine structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C24H24BrN

Molekulargewicht

406.4 g/mol

IUPAC-Name

N-[(4-bromophenyl)methyl]-2,2-diphenylpent-4-en-1-amine

InChI

InChI=1S/C24H24BrN/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-26-18-20-13-15-23(25)16-14-20/h2-16,26H,1,17-19H2

InChI-Schlüssel

LRLCZAKLDCKDSD-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CNCC1=CC=C(C=C1)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.